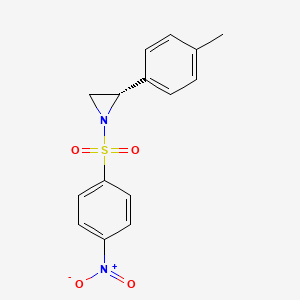
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: is a synthetic organic compound belonging to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylphenylamine and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through the reaction of 4-methylphenylamine with an appropriate aziridination reagent, such as a sulfonyl azide or a halogenated aziridine precursor.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure the selective formation of the desired aziridine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various chemical transformations.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biology:
Bioconjugation: The compound’s reactive aziridine ring allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.
Medicine:
Anticancer Agents: Derivatives of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry:
Polymerization: The compound can be used as a monomer or crosslinking agent in the production of specialty polymers with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with specific molecular targets and pathways:
DNA Interaction: The aziridine ring can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular processes, disrupting metabolic pathways and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Unique due to its specific substituents and reactivity.
(2S)-2-(4-Methylphenyl)-1-(4-chlorobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine substituent instead of a nitro group.
(2S)-2-(4-Methylphenyl)-1-(4-methoxybenzene-1-sulfonyl)aziridine: Contains a methoxy group, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of the nitro group in this compound imparts unique electronic and steric effects, influencing its reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
718604-40-1 |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(2S)-2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3/t15-,16?/m1/s1 |
InChI-Schlüssel |
DCFGIZZBKRBQFZ-AAFJCEBUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


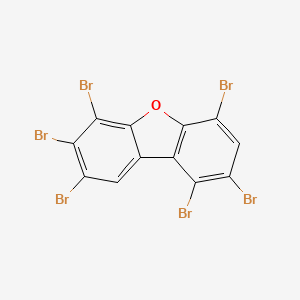
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
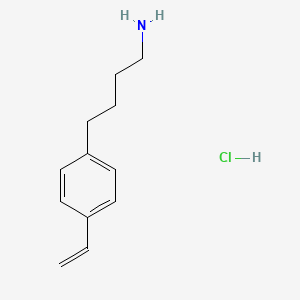

![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
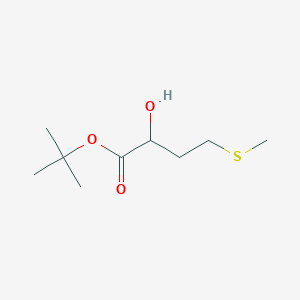


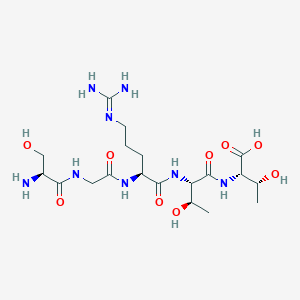
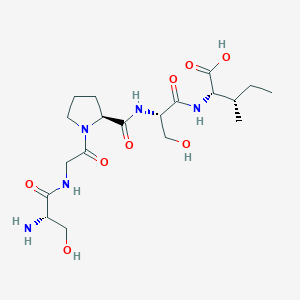
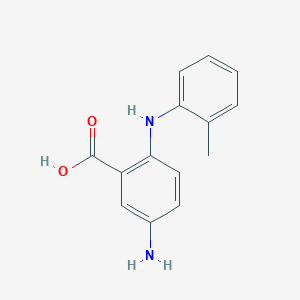
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
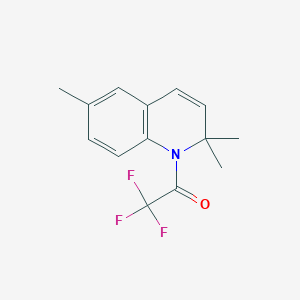
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
